

2,6-Dibromonicotinonitrile: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name:	2,6-Dibromonicotinonitrile
CAS No.:	53367-52-5
Cat. No.:	B3037676

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Introduction

2,6-Dibromonicotinonitrile, identified by CAS Number 53367-52-5, is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. As a pyridine derivative, it possesses a unique electronic landscape shaped by the electron-withdrawing nitrile group and the two bromine atoms flanking the nitrogen. This arrangement not only activates the molecule for a variety of chemical transformations but also provides two distinct points for synthetic elaboration. The strategic positioning of these functional groups makes it a versatile building block for the construction of complex molecular architectures, including novel pharmaceutical agents and functional organic materials. This guide provides an in-depth exploration of its properties, a plausible synthetic route, key reactive characteristics, and protocols for its application, designed for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The fundamental identity of a chemical intermediate is defined by its physical properties and its response to spectroscopic interrogation. This data is crucial for quality control, reaction monitoring, and structural confirmation of subsequent products.

Core Physicochemical Properties

While some experimental physical properties such as melting and boiling points are not consistently reported across commercial suppliers, the core calculated and structural data are well-defined.

Property	Value	Source(s)
CAS Number	53367-52-5	[1]
Molecular Formula	C ₆ H ₂ Br ₂ N ₂	[1]
Molecular Weight	261.90 g/mol	[1]
IUPAC Name	2,6-dibromopyridine-3-carbonitrile	[1]
Synonyms	2,6-Dibromo-3-pyridinecarbonitrile	[1]
Canonical SMILES	<chem>C1=CC(=NC(=C1C#N)Br)Br</chem>	[1]
InChI Key	UFOWSKDSKOEON- UHFFFAOYSA-N	[1]
Appearance	Data not consistently reported.	
Melting Point	Data not consistently reported.	

Predicted Spectroscopic Analysis

In the absence of publicly available raw spectral data, a theoretical analysis based on established principles of spectroscopy provides a reliable framework for the identification and characterization of **2,6-Dibromonicotinonitrile**.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is predicted to be simple, showing two signals corresponding to the two aromatic protons on the pyridine ring. These protons are in different chemical environments and will appear as doublets due to coupling with each other. The electron-withdrawing effects of the adjacent bromine atoms, the nitrile group, and the ring nitrogen will shift these protons significantly downfield.

Predicted ¹ H NMR Data	
Proton	Predicted Chemical Shift (δ, ppm)
H-4	~ 8.0 - 8.4
H-5	~ 7.6 - 7.9

Predicted in CDCl₃. Shifts are estimates based on analogous structures.

- ^{13}C NMR: The carbon spectrum will display six distinct signals for each carbon atom in the molecule. The carbons directly attached to the electronegative bromine atoms (C-2 and C-6) will be significantly deshielded. The nitrile carbon will appear in the characteristic region for cyano groups, while the quaternary carbon C-3 will also be deshielded by the attached nitrile.

Predicted ^{13}C NMR Data	
Carbon	Predicted Chemical Shift (δ , ppm)
C-2, C-6	~ 140 - 145
C-3	~ 110 - 115
C-4	~ 145 - 150
C-5	~ 125 - 130
C \equiv N	~ 115 - 120

Predicted in CDCl_3 . Assignments for C-2/C-6 and C-4/C-5 are interchangeable without further 2D NMR data.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups within the molecule. The most diagnostic absorption will be the sharp, strong peak from the nitrile C \equiv N stretch.

| Predicted IR Absorption Data | | :--- | :--- | :--- | | Bond | Vibrational Mode | Predicted Wavenumber (cm^{-1})
| | C \equiv N | Stretch | 2220 - 2240 (Strong, Sharp) | | C=N / C=C | Aromatic Ring Stretch | 1540 - 1600 (Medium) | | C-H | Aromatic Stretch | 3050 - 3150 (Weak) | | C-Br | Stretch | 550 - 650 (Medium-Strong) |

1.2.3. Mass Spectrometry (MS)

The mass spectrum will be characterized by a prominent molecular ion peak (M^+). Due to the presence of two bromine atoms, this peak will exhibit a distinctive isotopic pattern. Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks:

- M^+ : (contains two ^{79}Br atoms)
- $[\text{M}+2]^+$: (contains one ^{79}Br and one ^{81}Br atom)
- $[\text{M}+4]^+$: (contains two ^{81}Br atoms)

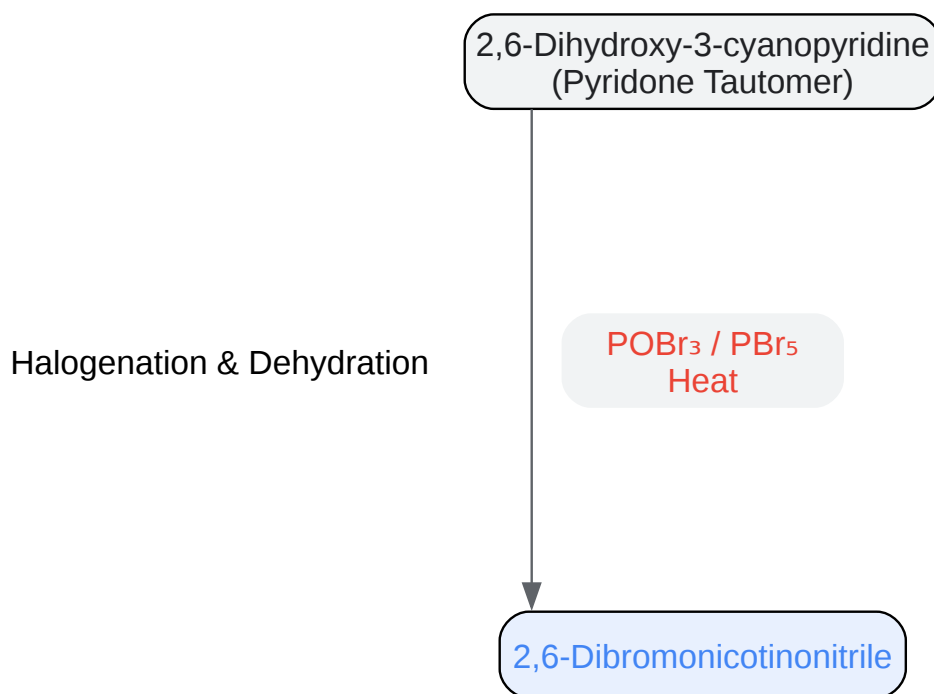
The relative intensities of these peaks will be approximately 1:2:1, which is a definitive signature for a dibrominated compound.

Synthesis and Mechanism

While several synthetic strategies can be envisioned, a robust and logical pathway involves the application of the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into a wide array of functionalities.[2][3] A plausible starting material is 2,6-diaminopyridine, which can be cyanated and subsequently subjected to a double Sandmeyer reaction. A more direct, albeit hypothetical, route would start from the commercially available 2,6-dihydroxy-3-cyanopyridine.

Proposed Synthetic Pathway from 2,6-Dihydroxy-3-cyanopyridine

This pathway is analogous to the synthesis of related dihalonicotinonitriles and leverages a robust halogenation reaction.[4] The tautomeric nature of the starting material, existing as a pyridone, is key to its reactivity.



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Caption: Proposed synthesis via halogenation of 2,6-dihydroxy-3-cyanopyridine.

Step-by-Step Experimental Protocol (Proposed)

Objective: To synthesize **2,6-Dibromonicotinonitrile** from 2,6-dihydroxy-3-cyanopyridine.

Causality: The hydroxyl groups of the pyridone tautomer are converted into good leaving groups by reaction with a phosphorus halide reagent (e.g., phosphorus oxybromide or a mixture of phosphorus pentabromide and phosphorus oxybromide). Subsequent nucleophilic attack by bromide ions and dehydration affords the final aromatic product. This is a standard and effective method for converting hydroxypyridines to halopyridines.

Materials:

- 2,6-Dihydroxy-3-cyanopyridine (1.0 eq)
- Phosphorus oxybromide (POBr_3) (3.0 - 5.0 eq) or a mixture of PBr_5 and POBr_3
- Inert, high-boiling solvent (e.g., o-dichlorobenzene), optional
- Dichloromethane (DCM) for extraction
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for chromatography
- Hexanes/Ethyl Acetate solvent system

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer, charge 2,6-dihydroxy-3-cyanopyridine (1.0 eq) and phosphorus oxybromide (POBr_3 , 3.0 eq). **Safety Note:** This reaction should be performed in a well-ventilated fume hood as it releases corrosive fumes.
- **Reaction:** Heat the reaction mixture to 140-160 °C with vigorous stirring under a nitrogen atmosphere. The reaction mixture will become a dark, viscous liquid. Monitor the reaction progress by TLC or LC-MS (e.g., by quenching a small aliquot in methanol and analyzing). The reaction is typically complete within 4-8 hours.
- **Work-up:** After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice with stirring. **Caution:** This is a highly exothermic quench.

- Neutralization: Once the quench is complete, slowly add saturated NaHCO₃ solution to neutralize the excess acid until the pH is ~7-8.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane (DCM).
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield **2,6-Dibromonicotinonitrile** as the final product.

Chemical Reactivity and Synthetic Utility

The synthetic power of **2,6-Dibromonicotinonitrile** lies in the differential reactivity of its two bromine atoms, which can be selectively addressed using appropriate reaction conditions. This allows for the stepwise introduction of different substituents, making it a valuable linchpin in convergent synthetic strategies.

Nucleophilic Aromatic Substitution (SNA)

The bromine atoms, particularly the one at the 2-position, are susceptible to nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group stabilizes the Meisenheimer complex intermediate, facilitating substitution. Amines, alkoxides, and thiolates can be used as nucleophiles. It has been shown that in related 2,6-dibromopyridine systems, copper-catalyzed reactions can achieve selective C-N bond formation, typically at the more sterically accessible 6-position if the 2-position is hindered, though electronic effects in this specific molecule are paramount.

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bonds are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions are foundational in modern drug discovery for creating C-C, C-N, and C-O bonds. The Suzuki-Miyaura coupling is particularly noteworthy for its mild conditions and tolerance of a wide range of functional groups.^{[5][6]}

Regioselectivity: In many dihalopyridine systems, the halogen at the 2-position is often more reactive towards oxidative addition to the palladium(0) catalyst due to its proximity to the nitrogen atom. This allows for regioselective monocoupling, leaving the C6-Br bond intact for a subsequent, different coupling reaction. This is a powerful tool for building molecular diversity.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To perform a regioselective mono-arylation of **2,6-Dibromonicotinonitrile** with an arylboronic acid.

Causality: This protocol uses a palladium catalyst which, in its active Pd(0) state, undergoes oxidative addition into one of the C-Br bonds. The subsequent steps of transmetalation with the boronic acid (activated by a base) and reductive elimination form the new C-C bond and regenerate the Pd(0) catalyst, completing the catalytic cycle. Using a slight deficiency or 1 equivalent of the boronic acid favors the mono-coupled product.

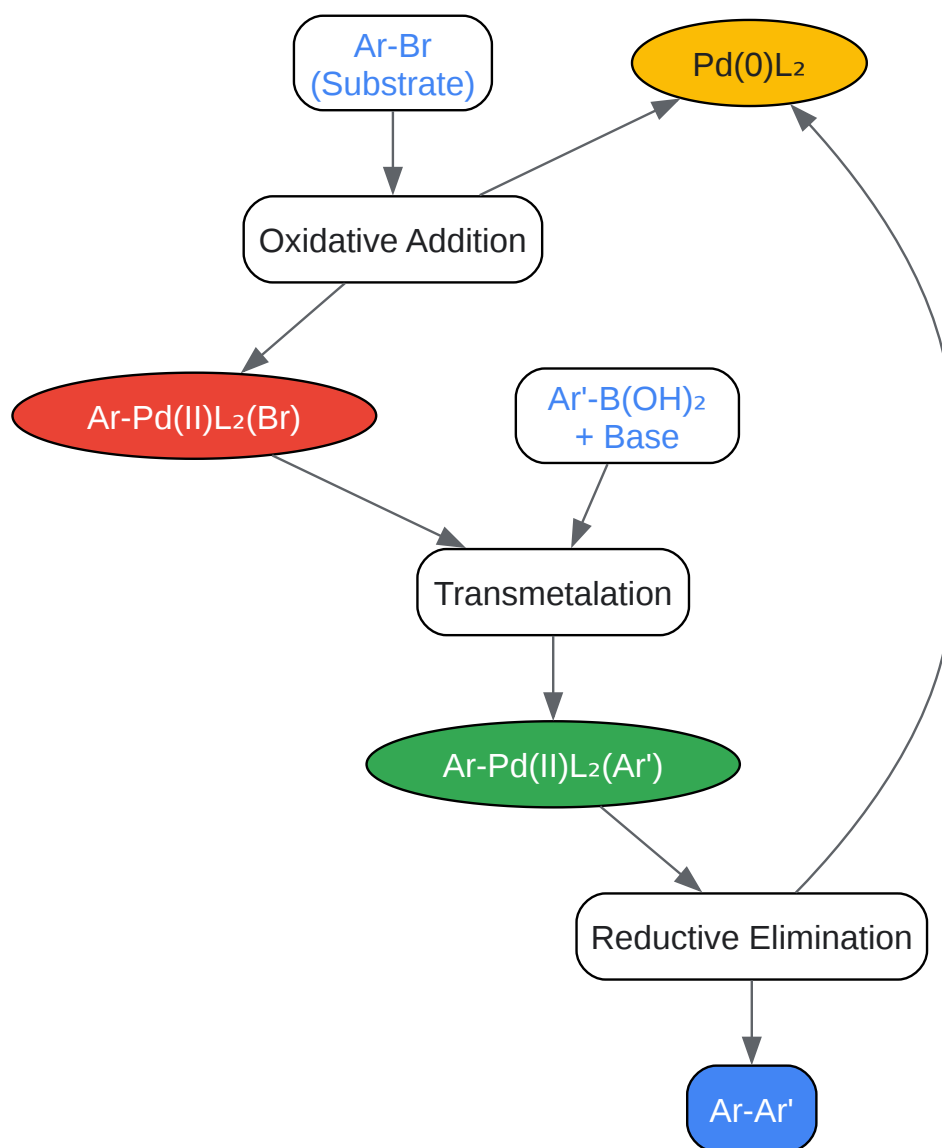
Materials:

- **2,6-Dibromonicotinonitrile** (1.0 eq)
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.0-1.1 eq)
- Pd(PPh₃)₄ (0.03-0.05 eq)
- Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)
- Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1 ratio)
- Ethyl acetate for extraction
- Brine

Procedure:

- Setup: To a Schlenk flask, add **2,6-Dibromonicotinonitrile** (1.0 eq), the arylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
- Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Solvent and Catalyst Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) followed by the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
- Reaction: Heat the mixture to 80-90 °C with stirring under the inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.
- Work-up: Cool the reaction to room temperature. Add water and extract three times with ethyl acetate.
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

- Purification: Filter and concentrate the solvent. Purify the crude residue by column chromatography to isolate the 2-aryl-6-bromonicotinonitrile product.

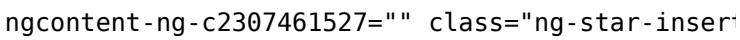


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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

2,6-Dibromonicotinonitrile is classified as a toxic substance and must be handled with appropriate precautions by trained personnel.

Hazard Information	
GHS Pictogram	
Signal Word	Danger
Hazard Statements	H301: Toxic if swallowed. H311: Toxic in contact with skin.[1] H331: Toxic if inhaled.[1]
Precautionary Statements	P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501[1]

- **Personal Protective Equipment (PPE):** Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. All handling of the solid or its solutions should be performed inside a certified chemical fume hood to prevent inhalation.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
- **Spill Management:** In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with an appropriate solvent.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

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